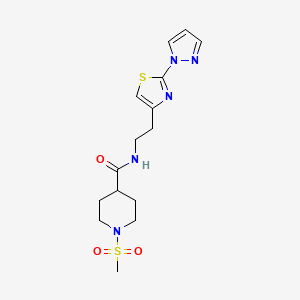

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex molecule that appears to be a derivative of piperidine with various substituents that could potentially contribute to its biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and the synthesis of related compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with piperidine carboxylic acids, which are converted into β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal. Subsequent reactions with N-mono-substituted hydrazines yield the target pyrazole carboxylates . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by conversion into carbohydrazide and oxadiazol-thiol, and finally reacting with substituted bromoacetamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound would likely be confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry, as indicated in the synthesis and characterization of related compounds . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds suggest that the compound of interest may also undergo reactions typical of piperidine derivatives, such as N-alkylation . The presence of a pyrazole ring and a thiazole moiety could also imply potential for further chemical transformations, such as S-alkylation or reactions with electrophiles at the

Applications De Recherche Scientifique

Antimicrobial and Antituberculosis Activity

Thiazole-aminopiperidine Hybrids as Mycobacterium tuberculosis Inhibitors : Research on thiazole-aminopiperidine hybrids, specifically ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, has shown promising results in inhibiting Mycobacterium tuberculosis. One compound demonstrated significant activity against all tests, including inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, without cytotoxic effects at certain concentrations (V. U. Jeankumar et al., 2013).

Anticancer Activity

Propanamide Derivatives as Anticancer Agents : A study on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole hybrids synthesized and evaluated for their anticancer potential. Some compounds exhibited low IC50 values, indicating strong anticancer activity compared to doxorubicin, a reference drug. This suggests that these derivatives could be potential anticancer agents, although further in vivo studies are needed to confirm their therapeutic usefulness (A. Rehman et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Glycine Transporter 1 (GlyT1) Inhibitor Identification : The search for GlyT1 inhibitors, which are crucial for modulating glycine levels in the central nervous system, led to the identification of potent compounds with favorable pharmacokinetic profiles. These inhibitors have the potential for therapeutic applications in central nervous system disorders, offering new avenues for treatment strategies (Shuji Yamamoto et al., 2016).

Insecticidal Activity

Novel Insecticidal Activity of 1-Alkyl-3-sulfonyloxypyrazole-4-carboxamide Derivatives : Studies on 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives have revealed high insecticidal activity against specific pests. Modifications to the pyrazole ring and carbamoyl group at the 4-position significantly influenced the level of activity, suggesting that these compounds could serve as potent insecticides for agricultural use (R. Ohno et al., 2010).

Propriétés

IUPAC Name |

1-methylsulfonyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3S2/c1-25(22,23)19-9-4-12(5-10-19)14(21)16-7-3-13-11-24-15(18-13)20-8-2-6-17-20/h2,6,8,11-12H,3-5,7,9-10H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABUQSFZCPMREB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2538650.png)

![2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2538659.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2538661.png)

![3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2538664.png)

![4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide](/img/structure/B2538665.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538667.png)